molecular formula C8H9BrN2O B2825189 5-Bromo-4-cyclopropyl-6-methoxypyrimidine CAS No. 1649454-57-8

5-Bromo-4-cyclopropyl-6-methoxypyrimidine

Cat. No.: B2825189
CAS No.: 1649454-57-8
M. Wt: 229.077
InChI Key: FHEYKQYHQQAZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-cyclopropyl-6-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C8H9BrN2O It is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position, a cyclopropyl group at the 4-position, and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyclopropyl-6-methoxypyrimidine typically involves the bromination of 4-cyclopropyl-6-methoxypyrimidine. One common method includes dissolving 4-cyclopropyl-6-methoxypyrimidine in ethanol and adding bromine at low temperatures. The mixture is then gradually warmed to room temperature and stirred for an extended period to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclopropyl-6-methoxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

5-Bromo-4-cyclopropyl-6-methoxypyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclopropyl-6-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropyl-6-methoxypyrimidine: Lacks the bromine atom, which may result in different reactivity and applications.

    5-Bromo-6-methoxypyrimidine: Lacks the cyclopropyl group, which can affect its binding properties and biological activity.

Uniqueness

5-Bromo-4-cyclopropyl-6-methoxypyrimidine is unique due to the combination of the bromine atom, cyclopropyl group, and methoxy group on the pyrimidine ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

5-bromo-4-cyclopropyl-6-methoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-12-8-6(9)7(5-2-3-5)10-4-11-8/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEYKQYHQQAZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1Br)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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